molecular formula C23H40N2 B14218900 1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N'-undecyl- CAS No. 627519-05-5

1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N'-undecyl-

Cat. No.: B14218900
CAS No.: 627519-05-5
M. Wt: 344.6 g/mol
InChI Key: HUMGYNQMUJEYEA-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and an undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- typically involves the reaction of 1,2-ethanediamine with 1,2,3,4-tetrahydro-1-naphthalenyl and an undecyl halide. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps like purification and isolation to ensure the compound’s purity and quality. Techniques such as distillation, crystallization, and chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the compound, potentially altering the naphthalene ring or the undecyl chain.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The undecyl chain and naphthalene ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-N’-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1,2-ethanediamine
  • N,N-Dimethyl-N’-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine

Comparison

1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- is unique due to its undecyl chain, which imparts distinct physical and chemical properties compared to similar compounds. This structural feature may enhance its solubility, binding affinity, and overall reactivity, making it a valuable compound for various applications.

Properties

CAS No.

627519-05-5

Molecular Formula

C23H40N2

Molecular Weight

344.6 g/mol

IUPAC Name

N'-(1,2,3,4-tetrahydronaphthalen-1-yl)-N-undecylethane-1,2-diamine

InChI

InChI=1S/C23H40N2/c1-2-3-4-5-6-7-8-9-12-18-24-19-20-25-23-17-13-15-21-14-10-11-16-22(21)23/h10-11,14,16,23-25H,2-9,12-13,15,17-20H2,1H3

InChI Key

HUMGYNQMUJEYEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCNC1CCCC2=CC=CC=C12

Origin of Product

United States

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